N-methoxy-N-methyloctanamide
Overview
Description
N-methoxy-N-methyloctanamide is a chemical compound with the CAS Number: 101858-33-7 . It has a molecular weight of 187.28 and its IUPAC name is N-methoxy-N-methyloctanamide .
Synthesis Analysis
N-Methoxy-N-methyl amides, also known as Weinreb amides, have been widely used as versatile synthetic intermediates in organic syntheses . These amides serve as excellent acylating agents for organolithium or organomagnesium reagents and as robust aldehyde group equivalents .Molecular Structure Analysis
The molecular formula of N-methoxy-N-methyloctanamide is C10H21NO2 . The InChI Code is 1S/C10H21NO2/c1-4-5-6-7-8-9-10(12)11(2)13-3/h4-9H2,1-3H3 .Scientific Research Applications
Pharmacokinetics and Chemotherapy
- TZT-1027, a derivative related to N-methoxy-N-methyloctanamide, was studied for its pharmacokinetics and potential use in chemotherapy. This substance inhibits microtubule assembly through binding to tubulins, and the study focused on its dose-limiting toxicities and maximum tolerated dose in cancer treatment (de Jonge et al., 2005).
Environmental Chemistry and Toxicology
- Research on 3-methoxy-3-methyl-1-butanol, a compound related to N-methoxy-N-methyloctanamide, examined its reaction with OH radicals. This study is significant in understanding the environmental fate and potential toxicological effects of such compounds (Aschmann et al., 2011).
Organic Chemistry and Synthesis
- A study focused on the mild and regiospecific nuclear iodination of methoxybenzenes and naphthalenes, which are structurally related to N-methoxy-N-methyloctanamide, highlighting the synthetic utility of these compounds in organic chemistry (Carreño et al., 1996).
Epigenetics and Endocrine Disruption
- The effects of methoxychlor, an endocrine disruptor, on male gametes were studied, providing insights into the molecular and cellular mechanisms of compounds like N-methoxy-N-methyloctanamide in reproductive toxicity (Stouder & Paoloni-Giacobino, 2011).
Analytical Chemistry
- Analytical characterizations of N,N-diallyltryptamine and its derivatives were conducted, which is relevant for understanding the properties and potential applications of compounds structurally related to N-methoxy-N-methyloctanamide (Brandt et al., 2017).
Metal Extraction
- A study on the extraction of iron(III) from chloride media using N-methyl-N-alkyloctanamide derivatives highlights the use of such compounds in industrial processes and metal recovery (Figueira & Paiva, 2009).
Synthetic Utility in Pharmaceuticals
- The Weinreb amide, a derivative related to N-methoxy-N-methyloctanamide, was reviewed for its growing synthetic utility, particularly in pharmaceutical and industrial applications (Balasubramaniam & Aidhen, 2008).
properties
IUPAC Name |
N-methoxy-N-methyloctanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-4-5-6-7-8-9-10(12)11(2)13-3/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGRGVVHWBMTMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60144277 | |
Record name | Octanohydroxamic acid, N-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60144277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyloctanamide | |
CAS RN |
101858-33-7 | |
Record name | Octanohydroxamic acid, N-methyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101858337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanohydroxamic acid, N-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60144277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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